molecular formula C11H17F2NO4 B13544286 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid

Cat. No.: B13544286
M. Wt: 265.25 g/mol
InChI Key: CXBBNGMVZQUWOC-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring, which is further substituted with a difluoropropanoic acid moiety

Preparation Methods

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Boc Protecting Group: The azetidine ring is then protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Difluoropropanoic Acid Moiety:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reaction conditions used.

Common reagents and conditions for these reactions include acids for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the Boc protecting group and the difluoropropanoic acid moiety can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid include other Boc-protected azetidine derivatives and difluorinated compounds These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Properties

Molecular Formula

C11H17F2NO4

Molecular Weight

265.25 g/mol

IUPAC Name

2,2-difluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(6-14)4-11(12,13)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)

InChI Key

CXBBNGMVZQUWOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)(F)F

Origin of Product

United States

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